molecular formula C22H21BrN2O2S B4543359 N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide

N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide

Cat. No. B4543359
M. Wt: 457.4 g/mol
InChI Key: IDBXSTLVYFMLQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene carboxamide derivatives often involves multicomponent condensation reactions or the reaction of specific bromoacyl compounds with amines. For instance, compounds with similar structures have been synthesized by reacting 4-bromobutanoylisothiocyanate with toludines, showcasing the versatility of bromoacyl compounds in synthesizing thiophene derivatives [Abosadiya et al., 2015]. Another example is the synthesis of thiophene derivatives by reacting aromatic aldehydes, cyanothioacetamide, and acetoacetanilides in a multicomponent condensation approach [Dyachenko et al., 2019].

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is characterized by X-ray crystallography, revealing configurations and intermolecular interactions critical for their properties. For example, studies have demonstrated the crystallization in specific systems and the importance of hydrogen bonding in stabilizing structures [Abosadiya et al., 2015; Dyachenko et al., 2019].

Chemical Reactions and Properties

Thiophene carboxamides participate in various chemical reactions, contributing to the synthesis of novel compounds with potential biological activities. These reactions include condensation with aldehydes, interaction with isothiocyanates, and multicomponent reactions that introduce diverse functional groups [Yeo & Tiekink, 2019; Dyachenko et al., 2019].

Physical Properties Analysis

The physical properties, including solubility, melting and boiling points, and crystalline structure, are crucial for the application and handling of thiophene carboxamide derivatives. These properties are influenced by molecular structure, as demonstrated by X-ray crystallography and spectroscopic techniques [Abosadiya et al., 2015].

Chemical Properties Analysis

The chemical properties of thiophene carboxamide derivatives, such as reactivity, stability, and interaction with other chemicals, are defined by their functional groups and molecular configuration. Studies have shown that these compounds can engage in a variety of chemical reactions, leading to the formation of compounds with potential pharmacological activities [Dyachenko et al., 2019].

properties

IUPAC Name

N-(2-bromophenyl)-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2S/c1-14(2)12-19(26)25-22-20(16(13-28-22)15-8-4-3-5-9-15)21(27)24-18-11-7-6-10-17(18)23/h3-11,13-14H,12H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBXSTLVYFMLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
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N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
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N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
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N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
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N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
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N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide

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